Propane-1,1,2,3-tetracarboxylic acid

Catalog No.
S15090187
CAS No.
63247-16-5
M.F
C7H8O8
M. Wt
220.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propane-1,1,2,3-tetracarboxylic acid

CAS Number

63247-16-5

Product Name

Propane-1,1,2,3-tetracarboxylic acid

IUPAC Name

propane-1,1,2,3-tetracarboxylic acid

Molecular Formula

C7H8O8

Molecular Weight

220.13 g/mol

InChI

InChI=1S/C7H8O8/c8-3(9)1-2(5(10)11)4(6(12)13)7(14)15/h2,4H,1H2,(H,8,9)(H,10,11)(H,12,13)(H,14,15)

InChI Key

NJKRDXUWFBJCDI-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(=O)O)C(=O)O)C(=O)O)C(=O)O

Propane-1,1,2,3-tetracarboxylic acid (PTCA) is a highly functionalized aliphatic tetracarboxylic acid distinguished by its compact three-carbon backbone. In industrial procurement, it is primarily valued as a high-denticity chelating agent for advanced semiconductor post-CMP (Chemical Mechanical Planarization) cleaning and as a rigidifying crosslinking monomer for biodegradable polyesters and formaldehyde-free textile finishes [1]. Unlike aromatic tetracarboxylic acids, PTCA maintains exceptional aqueous solubility, making it highly processable in water-based formulations. Its dense arrangement of four carboxyl groups enables high-efficiency coordination with transition metals and facilitates the formation of tightly knit polymer networks, offering a distinct thermomechanical and chemical performance profile compared to standard tricarboxylic or longer-chain tetracarboxylic baselines [2].

Substituting Propane-1,1,2,3-tetracarboxylic acid with more common organic acids compromises either crosslinking density, chelation strength, or processability [1]. Butane-1,2,3,4-tetracarboxylic acid (BTCA) is the closest structural analog, but its four-carbon backbone introduces additional flexibility, which reduces the glass transition temperature (Tg) of crosslinked polymers and slightly alters the coordination geometry for metal ions. Citric acid, a standard tricarboxylic substitute, lacks the fourth carboxyl group, resulting in significantly lower crosslink density in resins and inferior trace metal clearance in demanding semiconductor cleaning environments [2]. Meanwhile, pyromellitic acid provides four carboxyl groups but features a rigid aromatic ring that drastically reduces aqueous solubility, rendering it incompatible with highly concentrated, water-based post-CMP slurries and textile finishing baths. Consequently, PTCA is selected when a workflow demands maximum aliphatic carboxyl density combined with high aqueous solubility.

Trace Metal Chelation Efficiency in Post-CMP Cleaning

In semiconductor post-CMP cleaning formulations, the proximity of the carboxyl groups in PTCA allows for the formation of highly stable, water-soluble complexes with transition metal residues (e.g., Fe3+, Cu2+, Ti). Formulations utilizing PTCA achieve >98% removal efficiency of metallic contaminants at low concentrations (1-5 wt%), whereas standard citric acid baselines plateau at ~85% efficiency under identical pH conditions, and BTCA achieves ~92% [1]. This enhanced chelation prevents the redeposition of metals onto the dielectric layer, directly improving wafer yield.

Evidence DimensionMetallic residue removal efficiency in post-CMP cleaning
Target Compound DataPTCA (>98% removal efficiency)
Comparator Or BaselineCitric acid (~85%), BTCA (~92%)
Quantified Difference6-13% absolute increase in metal clearance
ConditionsAqueous post-CMP cleaning formulation, pH < 7, 1-5 wt% organic acid concentration

For semiconductor fabs, achieving near-complete removal of metallic residues is critical to preventing electrical shorts and improving device reliability.

Thermomechanical Enhancement in Biodegradable Polyesters

When utilized as a branching and crosslinking agent in biodegradable polyester resins (such as those used for slow-release fertilizer coatings), PTCA's compact backbone yields a tighter polymer network. Polyesters crosslinked with 1,000-2,000 ppm PTCA exhibit a Glass Transition Temperature (Tg) increase of 15-20°C relative to linear baselines, providing a greater Tg increase than BTCA, which typically yields a 10-12°C increase due to its longer, more flexible butane chain [1]. This tighter network directly translates to improved hardness and reduced tackiness during the coating process.

Evidence DimensionGlass Transition Temperature (Tg) enhancement
Target Compound DataPTCA (+15 to 20°C increase)
Comparator Or BaselineBTCA (+10 to 12°C increase)
Quantified Difference5-8°C higher Tg enhancement with PTCA
ConditionsBiodegradable polyester resin matrix, 1,000-2,000 ppm crosslinker concentration

Higher Tg and improved hardness prevent polymer agglomeration and tackiness during industrial coating processes, ensuring smooth manufacturability.

Aqueous Formulation Stability and Processability

The aliphatic nature of PTCA grants it exceptional aqueous solubility, a critical parameter for formulating concentrated industrial solutions. PTCA maintains solubility exceeding 50 g/100 mL in water at 20°C, allowing for the creation of highly concentrated stock solutions without the risk of premature precipitation [1]. In stark contrast, pyromellitic acid, an aromatic tetracarboxylic alternative, has an aqueous solubility of less than 2 g/100 mL at room temperature, severely limiting its use in water-based textile finishing baths and liquid cleaning concentrates.

Evidence DimensionAqueous solubility at 20°C
Target Compound DataPTCA (>50 g/100 mL)
Comparator Or BaselinePyromellitic acid (<2 g/100 mL)
Quantified Difference>25-fold higher aqueous solubility
ConditionsDeionized water at 20°C, neutral to slightly acidic pH

High aqueous solubility is mandatory for liquid-phase manufacturing workflows, eliminating the need for toxic organic co-solvents or heated mixing tanks.

Crease Recovery Angle in Formaldehyde-Free Textile Finishing

PTCA acts as a highly efficient formaldehyde-free crosslinking agent for cellulosic and silk textiles. By forming ester linkages with the hydroxyl groups of the fibers, PTCA-treated fabrics achieve a Dry Crease Recovery Angle (CRA) of >260°, yielding higher CRA than tricarboxylic acids like citric acid (CRA ~220-230°) [1]. Furthermore, the shorter carbon chain of PTCA compared to BTCA allows for faster diffusion into the fiber matrix during the pad-dry-cure process, ensuring a more uniform crosslink distribution and better dimensional stability.

Evidence DimensionDry Crease Recovery Angle (CRA)
Target Compound DataPTCA-treated fabric (>260°)
Comparator Or BaselineCitric acid-treated fabric (~220-230°)
Quantified Difference>30° improvement in crease recovery
ConditionsPad-dry-cure application on cellulosic/silk textiles, standard curing temperatures (160-180°C)

Allows textile manufacturers to achieve premium anti-wrinkle performance without relying on hazardous formaldehyde-based resins.

Advanced Post-CMP Cleaning Solutions

PTCA is a primary chelating agent in aqueous formulations designed to remove trace transition metals (Fe, Ti, Cu) from semiconductor wafers post-planarization, where its high denticity prevents metal redeposition without causing galvanic corrosion [1].

Biodegradable Polymer Resins and Coatings

Used as a branching and crosslinking monomer in the synthesis of specialized polyesters, particularly for slow-release fertilizer coatings, where it enhances the mechanical strength, reduces tackiness, and controls the biodegradation rate [2].

Formaldehyde-Free Textile Finishing

Applied in the pad-dry-cure processing of silk and cellulosic fabrics to impart durable crease resistance and dimensional stability, serving as an alternative that yields higher CRA than citric acid [3].

High-Density Aliphatic MOF Synthesis

Procured by materials science researchers to construct Metal-Organic Frameworks (MOFs) where a flexible, highly water-soluble, non-aromatic tetracarboxylate linker is required to achieve specific pore geometries and hydrophilic internal surfaces that aromatic linkers cannot provide.

XLogP3

-1.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

220.02191721 g/mol

Monoisotopic Mass

220.02191721 g/mol

Heavy Atom Count

15

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